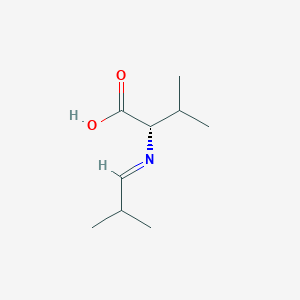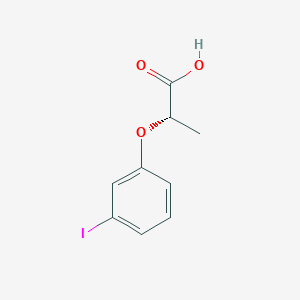
6-Amino-3-pentofuranosylpyrimidin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-pentofuranosylpyrimidin-4(3H)-one is a pyrimidine nucleoside analog. This compound is characterized by a pyrimidine ring attached to a pentofuranose sugar moiety. It is of interest in various scientific fields due to its structural similarity to naturally occurring nucleosides, which are the building blocks of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and an amidine.
Attachment of the Pentofuranose Sugar: The pentofuranose sugar is then attached to the pyrimidine ring through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Amination: The final step involves the introduction of the amino group at the 6-position of the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are optimized.
Scale-Up: The synthesis is scaled up from laboratory to industrial scale, ensuring that the process is economically viable and environmentally friendly.
化学反应分析
Types of Reactions
6-Amino-3-pentofuranosylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 6-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Derivatives: Compounds with reduced functionalities.
Substituted Derivatives: Compounds with various substituents at the 6-position.
科学研究应用
6-Amino-3-pentofuranosylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, particularly in nucleic acid metabolism.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include:
DNA and RNA Polymerases: The compound can inhibit the activity of these enzymes, preventing the synthesis of nucleic acids.
Apoptotic Pathways: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cytarabine: A nucleoside analog used in the treatment of leukemia.
Gemcitabine: Another nucleoside analog with antiviral and anticancer properties.
Uniqueness
6-Amino-3-pentofuranosylpyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to be incorporated into nucleic acids and interfere with their function sets it apart from other similar compounds.
属性
CAS 编号 |
18645-81-3 |
|---|---|
分子式 |
C9H13N3O5 |
分子量 |
243.22 g/mol |
IUPAC 名称 |
6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-6(14)12(3-11-5)9-8(16)7(15)4(2-13)17-9/h1,3-4,7-9,13,15-16H,2,10H2 |
InChI 键 |
CZXSXWCDGILMHI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CN(C1=O)C2C(C(C(O2)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


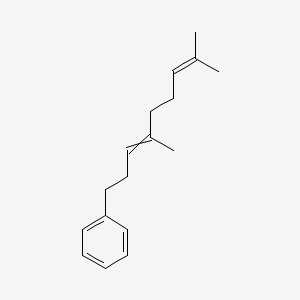


![1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B14719029.png)
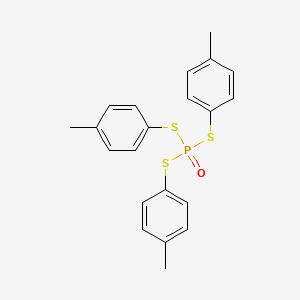

![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
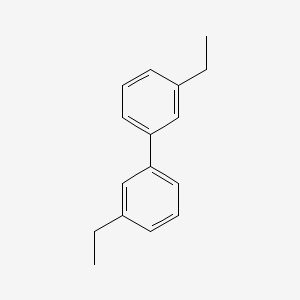
![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)

